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Compound of Interest

Compound Name: Perfluamine

Cat. No.: B110025 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Application Notes
Perfluamine, also known as perfluorotripropylamine (C₉F₂₁N), is a fully fluorinated tertiary

amine with remarkable chemical and thermal stability. Its unique properties, including high

density, low surface tension, and excellent dielectric strength, make it a valuable compound in

various advanced applications. In the pharmaceutical and drug development sectors, its

inertness and oxygen-carrying capacity have led to its investigation as a component in artificial

blood substitutes and for drug delivery systems. This document provides a detailed protocol for

the laboratory-scale synthesis of Perfluamine via direct vapor-phase fluorination of tri-n-

propylamine, a method adaptable from industrial processes for research purposes. The

protocol emphasizes safety, particularly in the handling of elemental fluorine, and outlines

methods for purification and characterization of the final product.

Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis and properties of

Perfluamine, compiled from various sources.
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Parameter Value Reference

Reactants & Stoichiometry

Tripropylamine (TPA) 1 part (by mole) CN103145561B

Elemental Fluorine (F₂) 10 - 20 parts (by mole) CN103145561B

Reaction Conditions

Reaction Temperature
100 - 350 °C (Optimal: ~200

°C)
CN103145561B

Residence Time 3 - 60 seconds CN103145561B

Product Properties

Molecular Formula C₉F₂₁N PubChem CID 67645

Molecular Weight 521.07 g/mol PubChem CID 67645

Boiling Point 125 - 135 °C Fluorochem

Density 1.82 g/cm³ Fluorochem

Yield & Purity

Expected Yield ~75% CN103145561B

Purity (after purification) >98% CN103145561B

Experimental Protocols
I. Safety Precautions for Handling Elemental Fluorine
WARNING: Elemental fluorine (F₂) is a highly toxic, corrosive, and reactive gas. This synthesis

should only be performed by trained personnel in a specialized laboratory equipped for

handling hazardous gases.

Fume Hood: All operations must be conducted in a well-ventilated fume hood specifically

designed for corrosive gases, preferably with materials of construction like stainless steel or

Monel®.
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Materials Compatibility: The reaction apparatus must be constructed from fluorine-resistant

materials such as Monel®, nickel, or passivated stainless steel. Avoid contact with organic

materials, including grease, which can react explosively.

Gas Handling: Use a dedicated gas handling system with pressure regulators, mass flow

controllers, and emergency shut-offs. The system must be thoroughly cleaned, dried, and

passivated with a dilute fluorine/nitrogen mixture before introducing pure fluorine.

Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, neoprene gloves,

and tightly sealed safety goggles. A face shield is also recommended.

Emergency Preparedness: An emergency shower and eyewash station must be readily

accessible. Keep a neutralizing agent, such as soda lime, available for small leaks. In case

of exposure, seek immediate medical attention.

II. Apparatus Setup
The synthesis is carried out in a continuous flow reactor system. A schematic of the setup is

provided below.
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Caption: Laboratory setup for the continuous vapor-phase direct fluorination of tripropylamine.
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III. Synthesis Procedure
System Preparation:

Assemble the reactor system as shown in the diagram. The reactor is a Monel® or

stainless steel tube (e.g., 1-inch diameter, 24 inches long) packed with a heat-conductive,

inert material like copper or nickel turnings to aid in heat dissipation.

Leak-test the entire system with nitrogen gas.

Thoroughly dry the system by heating under a flow of dry nitrogen.

Passivate the reactor and all parts that will be in contact with fluorine by slowly introducing

a 5-10% fluorine in nitrogen mixture while heating the reactor to the reaction temperature.

Continue until fluorine is detected at the outlet.

Reaction Execution:

Heat the reactor to the target temperature of 200 °C.

Heat the vaporizer to a temperature sufficient to fully vaporize the tripropylamine (TPA)

stream (e.g., 150 °C).

Initiate a flow of dry nitrogen as a carrier gas through the vaporizer and a separate flow of

nitrogen as a diluent for the fluorine.

Using a syringe pump, begin feeding liquid TPA into the vaporizer at a controlled rate.

Simultaneously, introduce a diluted stream of fluorine gas (e.g., 20% F₂ in N₂) into the

reactor. The molar ratio of fluorine to TPA should be maintained between 10:1 and 20:1.

The total gas flow rate should be adjusted to achieve a residence time of approximately 5-

10 seconds within the reactor.

The reaction is highly exothermic; monitor the reactor temperature closely and adjust flow

rates if necessary to prevent thermal runaway.

Condense the product stream in a cold trap maintained at -78 °C (dry ice/acetone bath).

The crude product, a mixture of Perfluamine and hydrogen fluoride (HF), will collect in the
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flask.

Pass the non-condensable exhaust gases through a scrubber containing soda lime or a

potassium hydroxide solution to neutralize unreacted fluorine and HF.

IV. Purification of Perfluamine
Alkali Washing:

Carefully transfer the crude product from the collection flask to a separatory funnel made

of a resistant polymer like FEP or PFA. Caution: The crude product contains HF.

Slowly add a 20% aqueous solution of potassium hydroxide (KOH) to neutralize the HF.

Vent the separatory funnel frequently to release any pressure buildup.

Shake the mixture, allow the layers to separate, and discard the upper aqueous layer. The

lower, denser layer is the organic phase.

Water Washing:

Wash the organic phase with deionized water (3 x 50 mL for a typical lab-scale batch).

Discard the aqueous layer after each wash.

Drying:

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

Filter to remove the drying agent.

Fractional Distillation:

Assemble a fractional distillation apparatus. A Vigreux column is suitable for this purpose.

Distill the dried crude product at atmospheric pressure.

Collect the fraction boiling between 127-128 °C. This is the purified Perfluamine.

V. Characterization
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Gas Chromatography-Mass Spectrometry (GC-MS):

Column: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane

stationary phase, is suitable.

Injector Temperature: 150 °C.

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.

Carrier Gas: Helium.

MS Detector: Electron Ionization (EI) mode. The mass spectrum will show characteristic

fragmentation patterns for perfluorinated compounds.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy:

Solvent: CDCl₃ or acetone-d₆.

Reference: CFCl₃ (0 ppm) as an external or internal standard.

Expected Chemical Shifts: Perfluorinated alkyl chains typically show characteristic signals.

For the -CF₃ group, a triplet is expected around -81 ppm. The -CF₂- groups adjacent to the

nitrogen and the terminal CF₃ will have distinct chemical shifts and coupling patterns that

can confirm the structure.

Synthesis Workflow Diagram
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Caption: Workflow for the laboratory synthesis of Perfluamine.
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To cite this document: BenchChem. [Synthesis of Perfluamine: A Detailed Protocol for
Laboratory Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b110025#protocol-for-perfluamine-synthesis-in-the-
lab]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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